molecular formula C16H14FN3O2 B2476841 2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034287-92-6

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2476841
CAS RN: 2034287-92-6
M. Wt: 299.305
InChI Key: LYZOBSCPBJAKSH-UHFFFAOYSA-N
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Description

“2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound that contains several functional groups, including a fluoro group, a furan ring, a pyrazole ring, and a benzamide group . The presence of these groups suggests that this compound could have interesting chemical and pharmacological properties.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, fluorinated furans and benzofurans are known to undergo various chemical reactions . The presence of the fluoro group could make the compound reactive towards nucleophiles.

Scientific Research Applications

Orexin Receptor Antagonism

A study by Futamura et al. (2017) explored the synthesis of pyrazolylethylbenzamide derivatives, with a focus on their potential as selective orexin receptor antagonists. These compounds, including N-ethyl-5-fluoro-N-{(2S)-1-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propan-2-yl}-2-(pyrimidin-2-yl)benzamide, showed excellent antagonistic activity against orexin receptor 1. This highlights the potential for these compounds in treatments targeting sleep disorders and related neurochemical imbalances Futamura et al., 2017.

Synthesis and Characterization in Medicinal Chemistry

Raparla et al. (2013) synthesized and characterized benzothiazole and pyrazole derivatives, including 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which showed potential antimicrobial and antioxidant activities. This research underscores the diverse applications of pyrazole derivatives in medicinal chemistry Raparla et al., 2013.

Radiotracer Development

Katoch-Rouse and Horti (2003) demonstrated the synthesis of radiolabeled compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These compounds are potential radiotracers for studying cannabinoid receptors in the brain using positron emission tomography, indicating their significance in neuroimaging and neurological research Katoch-Rouse & Horti, 2003.

Anticancer Activity

Zaki, Al-Gendey, and Abdelhamid (2018) reported the synthesis of compounds including 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, showcasing the potential of furan and pyrazole derivatives in anticancer drug development Zaki et al., 2018.

Antipsychotic Potential

Wise et al. (1987) explored compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide with antipsychotic-like profiles. Unlike traditional antipsychotics, these compounds did not interact with dopamine receptors, suggesting new avenues for antipsychotic drug development Wise et al., 1987.

properties

IUPAC Name

2-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOBSCPBJAKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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